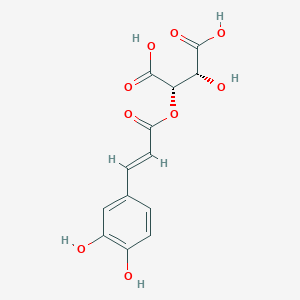

(2S,3R)-trans-caftaric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O9 |

|---|---|

Molecular Weight |

312.23 g/mol |

IUPAC Name |

(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1 |

InChI Key |

SWGKAHCIOQPKFW-BOCAPUTCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 2s,3r Trans Caftaric Acid

Precursor Compounds and Metabolic Flow to (2S,3R)-trans-Caftaric Acid

The synthesis of this compound is fundamentally dependent on the availability of its two constituent molecules: caffeic acid and tartaric acid. Each is produced via a distinct and complex biosynthetic route within the plant cell.

Caffeic acid is a core molecule within the broader phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. frontiersin.org This pathway channels carbon from primary metabolism into the production of thousands of phenolic compounds. frontiersin.org

The biosynthesis of caffeic acid begins with the amino acid L-phenylalanine. frontiersin.orgnih.gov The key steps are as follows:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. researchgate.net

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid. researchgate.net

p-Coumarate 3'-Hydroxylase (C3'H): A second hydroxylation step converts p-coumaric acid into caffeic acid. nih.gov

Before it can be esterified to tartaric acid, caffeic acid must be activated. This is achieved by 4-coumarate:CoA ligase (4CL) , an enzyme that attaches a Coenzyme A molecule to form the high-energy thioester, caffeoyl-CoA. researchgate.net This activated form, caffeoyl-CoA, is the direct acyl donor for the formation of this compound. nih.gov

Tartaric acid, the other essential precursor, is a characteristic organic acid in grapes and a few other plant species. nih.govfrontiersin.org Its primary biosynthetic pathway in higher plants like Vitis vinifera (grapevine) begins with L-ascorbic acid (Vitamin C). nih.govresearchgate.netnih.gov While the complete pathway is still under investigation, key steps involve the conversion of L-ascorbic acid through intermediates such as L-idonic acid and 5-keto-D-gluconic acid. frontiersin.orguky.edu A critical enzyme in this pathway is L-idonate dehydrogenase (L-IdnDH) , which catalyzes a proposed rate-limiting step. nih.gov

The stereochemistry of the tartaric acid molecule is crucial. The specific compound this compound is formed from the formal condensation of trans-caffeic acid with meso-tartaric acid, an achiral isomer of tartaric acid. mdpi.comebi.ac.uk This highlights the importance of the specific tartaric acid isomer available within the cell for the synthesis of this particular caftaric acid stereoisomer.

Key Enzymatic Steps in this compound Formation

The final assembly of this compound from its activated precursor, caffeoyl-CoA, and tartaric acid is orchestrated by a specific class of enzymes.

The pivotal reaction in forming caftaric acid is the esterification of tartaric acid with caffeoyl-CoA. This step is catalyzed by an enzyme known as Hydroxycinnamoyl-CoA:Tartaric Acid Hydroxycinnamoyl Transferase (HTT) . nih.gov This enzyme belongs to the BAHD superfamily of acyl-CoA-dependent acyltransferases, a large group of plant enzymes responsible for producing a wide variety of esters and amides. frontiersin.orgfrontiersin.orgnih.gov

Research on perennial peanut (Arachis glabrata) has characterized this enzymatic activity. The transferase was shown to be capable of transferring not only the caffeoyl group from caffeoyl-CoA but also other hydroxycinnamoyl moieties, such as p-coumaroyl and feruloyl, to tartaric acid, demonstrating a degree of substrate flexibility. nih.gov

The formation of a single, specific stereoisomer like this compound is a hallmark of enzymatic catalysis. nih.gov Enzymes are chiral molecules themselves, and their active sites are highly structured three-dimensional environments. This structure dictates a precise orientation for the binding of substrates. bohrium.com

In the synthesis of this compound, the active site of the Hydroxycinnamoyl-CoA:Tartaric Acid Transferase (HTT) must bind both caffeoyl-CoA and meso-tartaric acid in a specific, fixed orientation. This precise positioning ensures that the acyl transfer reaction occurs in a stereospecific manner, leading exclusively to the formation of the (2S,3R) isomer. Any other orientation would be sterically hindered, preventing the reaction from occurring or leading to the formation of a different isomer. This high degree of selectivity is a fundamental principle of enzymology and is responsible for the stereochemical purity of many natural products. nih.govbohrium.com

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, primarily through the transcriptional control of the genes encoding the biosynthetic enzymes. The entire phenylpropanoid pathway is known to be regulated by a complex network of transcription factors, with the MYB family playing a particularly critical role. mdpi.comnih.gov

The expression of genes for key enzymes like PAL, C4H, and 4CL, as well as the BAHD acyltransferases, can be influenced by various developmental and environmental cues. frontiersin.orgnih.gov For instance, factors like pathogen attack or abiotic stress, such as high light or UV radiation, can lead to the upregulation of these genes. nih.gov This response is believed to be a defense mechanism, as phenolic compounds like caftaric acid can have protective functions in the plant. The accumulation of caftaric acid is therefore not static but is dynamically regulated to meet the plant's physiological needs. nih.gov Studies on related compounds have shown that elicitors like methyljasmonate can also induce the expression of BAHD acyltransferase genes, further linking the pathway to plant stress responses. nih.gov

Table of Mentioned Compounds

Gene Identification and Characterization of Biosynthetic Enzymes

The critical enzymatic step in the biosynthesis of this compound is the transfer of a caffeoyl group from an activated donor to tartaric acid. This reaction is catalyzed by a specific type of enzyme belonging to the BAHD family of acyl-CoA-dependent acyltransferases.

Recent research has led to the identification and characterization of a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT) from purple coneflower (Echinacea purpurea), designated as EpHTT. This enzyme has been shown to catalyze the synthesis of caftaric acid. Phylogenetic analysis of EpHTT places it in a distinct clade from other known hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferases (HCTs) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferases (HQTs), highlighting its unique substrate specificity for tartaric acid researchgate.net.

The biochemical characterization of the recombinant EpHTT protein, expressed in Escherichia coli, has confirmed its ability to produce caftaric acid. This discovery provides a crucial molecular tool for understanding and potentially manipulating the production of this compound in plants researchgate.net. While this specific enzyme has been identified in Echinacea, homologous genes are presumed to be present in other caftaric acid-accumulating plants, such as grapes (Vitis vinifera).

The biosynthesis of the precursors, caffeic acid and tartaric acid, involves a series of well-characterized enzymes:

Caffeic Acid Biosynthesis: This pathway starts from the amino acid phenylalanine and involves key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate 3-hydroxylase (C3'H). The activation of caffeic acid to its coenzyme A (CoA) thioester, caffeoyl-CoA, is essential for the subsequent transferase reaction and is catalyzed by 4-coumarate:CoA ligase (4CL).

Tartaric Acid Biosynthesis: In grapes, tartaric acid is primarily synthesized from L-ascorbic acid (Vitamin C). A key enzyme in this pathway is L-idonate dehydrogenase (L-IdnDH) , which catalyzes a rate-limiting step in the conversion of L-idonic acid to 5-keto-D-gluconic acid researchgate.net.

| Enzyme Class | Specific Enzyme (Example) | Gene (Example) | Substrate(s) | Product | Role in this compound Biosynthesis |

| BAHD Acyltransferase | Hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase | EpHTT | Caffeoyl-CoA, Tartaric Acid | This compound | Catalyzes the final esterification step. |

| Ammonia-Lyase | Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Commits carbon flow to the phenylpropanoid pathway. |

| Monooxygenase | Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation of the phenyl ring. |

| Monooxygenase | 4-Coumarate 3-hydroxylase | C3'H | p-Coumaric acid | Caffeic acid | Further hydroxylation to form the catechol group. |

| Ligase | 4-Coumarate:CoA ligase | 4CL | Caffeic acid, CoA | Caffeoyl-CoA | Activation of caffeic acid for the transferase reaction. |

| Dehydrogenase | L-Idonate dehydrogenase | L-IdnDH | L-Idonic acid | 5-keto-D-gluconic acid | Key step in the biosynthesis of the tartaric acid precursor. |

Transcriptional and Post-Transcriptional Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of genes encoding the biosynthetic enzymes. The expression of genes in the phenylpropanoid pathway, including PAL, C4H, and 4CL, is known to be coordinately regulated by various transcription factors, often in response to developmental cues and environmental stimuli.

While specific transcriptional regulators for the HTT gene have yet to be fully elucidated, it is anticipated that its expression is also under strict developmental and environmental control, mirroring the accumulation patterns of caftaric acid. For instance, in grapes, the accumulation of hydroxycinnamoyl tartrates is developmentally regulated, with concentrations varying throughout berry development nih.govnih.govresearchgate.net.

Post-transcriptional regulation, including mechanisms such as alternative splicing and microRNA-mediated silencing, may also play a role in fine-tuning the levels of biosynthetic enzymes. However, specific research into the post-transcriptional regulation of this compound biosynthesis is still in its early stages.

Environmental and Developmental Influences on Biosynthetic Gene Expression

The production of this compound is significantly influenced by both developmental stage and environmental conditions. These factors exert their effects by modulating the expression of the underlying biosynthetic genes.

Developmental Influences: In grapes, the concentration of caftaric acid is highest in young berries and tends to decrease as the fruit ripens and enlarges nih.gov. This developmental pattern is likely a result of changes in the transcriptional activity of genes involved in both its synthesis and its potential degradation or dilution.

Environmental Influences:

Sunlight Exposure: Increased exposure of grape bunches to sunlight has been shown to enhance the accumulation of hydroxycinnamic acids, including caftaric acid. This is attributed to the upregulation of genes in the phenylpropanoid pathway, which are known to be light-responsive.

Water Status: Drought stress has been shown to affect the metabolism of phenolic compounds in grapes. While some studies indicate an increase in certain phenolics under water deficit, the specific response of caftaric acid biosynthesis can vary depending on the severity and timing of the stress.

Methyl Jasmonate (MeJA) Elicitation: In chicory cell suspension cultures, treatment with methyl jasmonate, a plant stress hormone, leads to an increase in the content of caffeoylquinic acids, which are biosynthetically related to caftaric acid. This suggests that the biosynthetic pathway is inducible by stress signaling molecules nih.gov.

| Factor | Influence on this compound Levels | Underlying Mechanism (Hypothesized) |

| Berry Development | Highest in young berries, decreases with ripening | Changes in the expression of biosynthetic genes (HTT, phenylpropanoid pathway genes). |

| Sunlight Exposure | Increased levels | Upregulation of light-responsive genes in the phenylpropanoid pathway. |

| Temperature | Can influence overall synthesis | Affects enzyme kinetics and gene expression. |

| Drought Stress | Variable effects | Alters the expression of stress-responsive genes involved in phenolic metabolism. |

| Methyl Jasmonate | Potential for increased production | Induction of stress-related biosynthetic pathways. |

In Vitro Reconstruction of this compound Biosynthetic Pathways

The in vitro reconstruction of metabolic pathways is a powerful tool for validating gene function and understanding the biochemical capabilities of a set of enzymes. While the complete de novo biosynthesis of this compound from simple precursors in a single in vitro system has not yet been reported, significant progress has been made in characterizing individual enzymatic steps.

The successful expression and functional characterization of the hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT) from Echinacea purpurea in a microbial host represents a critical step towards the in vitro reconstruction of the final stage of caftaric acid biosynthesis researchgate.net. This allows for the enzymatic synthesis of caftaric acid when provided with its immediate precursors, caffeoyl-CoA and tartaric acid.

Furthermore, the enzymatic synthesis of related hydroxycinnamic acid esters has been demonstrated using protein preparations from various plants. For example, the formation of caffeoylglucaric acid from chlorogenic acid and glucaric acid has been achieved using a protein preparation from tomato cotyledons researchgate.net. While not directly synthesizing caftaric acid, these studies demonstrate the feasibility of using plant-derived enzyme extracts for the in vitro production of hydroxycinnamic acid esters.

The complete in vitro reconstruction of the this compound pathway would require the combination of all the necessary enzymes, from phenylalanine to the final product, in a single reaction vessel with the required substrates and cofactors. This remains a future goal for researchers in the field.

Occurrence, Distribution, and Accumulation of 2s,3r Trans Caftaric Acid in Biological Systems

Taxonomic Distribution Across Plant Species and Genera

(2S,3R)-trans-Caftaric acid is not uniformly distributed across the plant world; its concentration varies significantly between different families, genera, and species.

The genus Vitis (grapevines) is one of the most significant sources of this compound. It is often the most abundant non-flavonoid phenolic compound found in grapes and the resulting juice and wine. nih.govresearchgate.net Its presence has been confirmed in numerous Vitis species, highlighting its importance as a characteristic component of this genus.

Studies have identified this compound in species including the common grapevine (Vitis vinifera), the riverbank grape (Vitis riparia), and the long's grape (Vitis longii). mdpi.comnih.gov The concentration of this compound can vary considerably among different grape varieties. For instance, fully protected juice samples from ripe Vitis vinifera cultivars showed a range from approximately 50 mg/L in Carignane to 200 mg/L in Grenache. wikipedia.org In Concord grape juice, trans-caftaric acid can account for as much as 85% of the total phenolic content. nih.gov Its prevalence across a wide array of Vitis species, from those used in commercial wine production to wild North American species, underscores its fundamental role in the biochemistry of grapevines.

Table 1: Occurrence of this compound in Selected Vitis Species

Beyond the Vitis genus, this compound is found in a diverse range of other plant families.

The Asteraceae family is a particularly rich source. It is a major phenolic constituent in chicory (Cichorium intybus) and is recognized as one of the primary bioactive compounds in the medicinal plant Echinacea purpurea (Eastern purple coneflower). researchgate.netnih.gov Its presence has also been noted in the roots of Inula helenium (elecampane). researchgate.net

Other families where this compound has been identified include:

Lamiaceae : Found in basil (Ocimum basilicum), particularly in the leaves. biointerfaceresearch.comresearchgate.net

Solanaceae : Detected in the fruit extracts of Solanum indicum. nih.gov

Moraceae : Present in high-performance liquid chromatography analyses of Ficus carica (common fig). nih.gov

Table 2: Taxonomic Distribution of this compound in Various Plant Families

Intra-Plant Distribution: Organs, Tissues, and Subcellular Localization

The concentration of this compound is not uniform within a single plant, with significant variations observed across different organs and even within cellular compartments.

The distribution of this compound varies depending on the plant species and the specific organ.

Fruits : In grapes (Vitis spp.), the highest concentrations are typically found in the fruit, specifically within the juice and seeds. nih.govbiointerfaceresearch.com It is a major phenolic component of table grapes. mdpi.com

Leaves : Leaves are often a primary site of accumulation. In Vitis vinifera cv. Falanghina, it is the main phenolic constituent in the leaves. nih.gov In Echinacea purpurea, leaves generally contain higher levels of caffeic acid derivatives compared to other parts. frontiersin.org Similarly, in basil (Ocimum basilicum), the compound is found in the leaves. biointerfaceresearch.com

Stems : Stems tend to have lower concentrations compared to leaves and fruits. The antioxidant effect of grape stems has been linked to their caftaric acid content. nih.gov

Roots : Roots can also be a site of accumulation. In chicory (Cichorium intybus), caftaric acid is present in the roots, although other related compounds may be more abundant. frontiersin.org In Echinacea, roots are also known to contain this compound. frontiersin.org

At the cellular level, the biosynthesis and storage of this compound and other hydroxycinnamates involve distinct compartments. The initial synthesis of this compound occurs in the cytosol. nih.govmdpi.com Specifically, a type of enzyme known as hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) catalyzes its formation from caffeoyl-CoA and tartaric acid. mdpi.comnih.gov

Following its synthesis in the cytosol, this compound is transported into the vacuole. nih.govmdpi.com The vacuole serves as a primary storage site for many soluble phenolic compounds, protecting them from enzymatic degradation in the cytoplasm and sequestering them from other metabolic processes. tandfonline.com In some plants, such as Echinacea purpurea, the vacuolar-stored this compound then acts as a substrate for the synthesis of more complex derivatives, like chicoric acid. nih.govresearchgate.net Besides the vacuole, hydroxycinnamates can also be incorporated into the cell wall, contributing to its structural integrity and defense mechanisms. mdpi.comtandfonline.com

Factors Influencing this compound Accumulation

The concentration of this compound in plants is dynamic and influenced by a combination of genetic, environmental, and developmental factors.

Genetic Variation : As shown with Vitis vinifera cultivars, the genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate this compound. wikipedia.org Different species and even cultivars within a species exhibit significant quantitative variations. frontiersin.orgnih.gov

Environmental Conditions : Light and temperature are critical environmental cues. Studies on Echinacea purpurea have shown that manipulating photoperiod and incubation temperature can significantly enhance the production of caftaric acid in suspension cultures. oup.com Exposure to stresses like high light intensity can also modulate the biosynthesis of hydroxycinnamates. researchgate.net

Developmental Stage and Plant Health : The concentration of the compound can change with the developmental stage of the plant. nih.gov Plant health status also plays a role; for example, grapes affected by the physiological disorder "berry shrivel" exhibit higher concentrations of caftaric acid. nih.gov

Elicitation : The application of elicitors, such as methyl jasmonate, can stimulate the phenylpropanoid pathway, leading to an increased accumulation of phenolic compounds, including the precursors to this compound in cell cultures. mdpi.com

Post-Harvest and Processing Conditions : The level of this compound can be dramatically altered after harvesting, particularly in grapes. The compound is highly susceptible to oxidation by polyphenol oxidase enzymes. During grape crushing and winemaking, exposure to oxygen can lead to rapid degradation of this compound and the formation of its oxidation products, which can contribute to wine browning. researchgate.netwikipedia.org Therefore, processing conditions such as temperature, speed, and the use of antioxidants like sulfur dioxide are critical for its preservation. wikipedia.org

Environmental Stressors (e.g., UV radiation, drought, temperature)

Plants modulate the production of secondary metabolites like this compound as a defense mechanism against environmental challenges. nih.govmdpi.com Abiotic stressors such as ultraviolet (UV) radiation, drought, and temperature fluctuations can significantly alter the concentration of this compound in plant tissues. nih.govmdpi.comuc.pt

Drought: Water deficit is a significant stressor that often triggers the accumulation of protective phenolic compounds in plants. uc.ptkansasforests.org Research has shown that drought conditions can lead to elevated concentrations of caftaric acid. mdpi.comuc.pt For instance, in Lactuca sativa (lettuce), drought stress resulted in increased levels of caftaric acid. mdpi.com This accumulation is part of a broader defense response where plants upregulate the biosynthesis of antioxidant compounds to mitigate oxidative damage caused by water scarcity. uc.pt In a study on various grape cultivars, drought (non-irrigated conditions) affected the levels of numerous polyphenols, with specific responses varying between cultivars and vintages. frontiersin.org

Temperature: Temperature is a critical factor influencing grape biochemistry. unl.pt Studies on Nebbiolo grapes have suggested that increased temperatures can negatively affect the ratio of p-coutaric acid to caftaric acid. mdpi.com While high temperatures are known to have a negative impact on the biosynthesis of related compounds like anthocyanins, the specific kinetic effects on caftaric acid are multifaceted. unl.pt In Port wine, the degradation of trans-caftaric acid was shown to be influenced by temperature over time. researchgate.net Furthermore, the combination of stressors, such as heat and drought, can produce unique metabolic responses that differ from the effects of each individual stressor. mdpi.com

Table 1: Effect of Environmental Stressors on this compound Concentration This table summarizes findings on how different environmental stressors affect the levels of this compound in various plants.

| Stressor | Plant Species | Observed Effect on this compound | Reference |

|---|---|---|---|

| Increased UV Exposure | Vitis vinifera cv. Nebbiolo | Reduced concentration in one of two study years. | nih.gov |

| Drought | Lactuca sativa | Elevated concentration. | mdpi.com |

| Increased Temperature | Vitis vinifera cv. Nebbiolo | Negatively influenced the p-coutaric/caftaric acid ratio. | mdpi.com |

Developmental Stage and Maturation Processes

The concentration of this compound fluctuates significantly throughout a plant's life cycle, particularly during fruit development and ripening. mdpi.comresearchgate.net In grapes, hydroxycinnamates like trans-caftaric acid tend to accumulate in the early stages of berry development, often reaching a peak concentration prior to veraison (the onset of ripening). researchgate.net

As the berry ripens and sugar accumulates, the concentration of trans-caftaric acid, measured per gram of fresh weight, typically declines or stabilizes. mdpi.comresearchgate.netcore.ac.uk For example, in a study of Vitis vinifera cv. Maratheftiko, trans-caftaric acid levels peaked approximately 10 days before harvest and then decreased. mdpi.com In one year, the concentration rose from 129.90 to 374.10 µ g/100g FW before falling to 183.58 µ g/100g FW at harvest. A similar pattern was observed the following year, though the absolute concentrations were higher, rising from 400.07 to 494.44 µ g/100g FW before dropping to 327.02 µ g/100g FW. mdpi.com This highlights significant year-to-year variability. mdpi.com

Despite the drop in concentration, the total amount of trans-caftaric acid per berry can continue to increase during ripening. core.ac.uk This occurs because the growth of the berry and its water content can outpace the rate of caftaric acid synthesis, leading to a dilution effect. core.ac.uk Research on Grenache grapes showed that while juice concentration decreased by about 21% as the berries ripened from 5.0 to 22.0 °Brix, the content per berry increased by approximately 46% over the same period. core.ac.uk

The distribution also varies between different plant parts and changes with age. A study on grapevine leaves found that the concentration of caftaric acid was one of the few compounds that consistently differed among leaves of different ages and insertion levels across all sampling dates. researchgate.net

Table 2: Changes in this compound During Grape Maturation (Vitis vinifera cv. Maratheftiko) This table presents data from a two-year study showing the fluctuation in this compound concentration during the final stages of grape ripening.

| Year | Sampling Time | Concentration (µg/100 g Fresh Weight) |

|---|---|---|

| 2021 | Early Sampling (Sept 12) | 129.90 |

| Peak Concentration (Sept 21) | 374.10 | |

| At Harvest | 183.58 | |

| 2022 | Early Sampling (Sept 13) | 400.07 |

| Peak Concentration (Sept 23) | 494.44 | |

| At Harvest | 327.02 |

Data sourced from a study on Maratheftiko grapes. mdpi.com

Agricultural and Cultivation Practices

Viticultural and other agricultural practices can be strategically employed to manage the chemical composition of crops, including their this compound content.

Tillage and Fertilization: Soil management techniques have a demonstrable effect on grape phenolic profiles. A three-year study on 'Royal' grapes found that different tillage methods significantly impacted caftaric acid levels. wiley.com Disc harrow tillage consistently resulted in the highest concentrations (5.44 µg g⁻¹ FW) compared to chisel tillage or no-tillage methods. wiley.com The choice of organic fertilizer also played a crucial role. In the same study, treatment with broccoli-based fertilizer yielded the highest levels of caftaric acid (5.32 µg g⁻¹ FW) among the tested options. wiley.com

Canopy Management: Practices such as leaf removal (defoliation) can alter the fruit's microclimate and, consequently, its chemical makeup. The timing of defoliation is critical. In a study on Trnjak grapevines, wines made from grapes that underwent defoliation at veraison had the lowest concentration of caftaric acid compared to wines from earlier defoliation treatments or a non-defoliated control. mdpi.com

Table 3: Influence of Agricultural Practices on this compound in 'Royal' Grapes This table shows the effect of different tillage and organic fertilizer treatments on the concentration of this compound in grape berries.

| Practice | Treatment | Caftaric Acid Concentration (µg g⁻¹ Fresh Weight) | Reference |

|---|---|---|---|

| Tillage Method | Disc Harrow | 5.44 | wiley.com |

| Chisel Tillage | Variable/Lower | ||

| No Tillage | Variable/Lower | ||

| Organic Fertilizer | Broccoli Fertilizer | 5.32 |

Compound Reference Table

Metabolism and Catabolism of 2s,3r Trans Caftaric Acid

Enzymatic Degradation Pathways of (2S,3R)-trans-Caftaric Acid in Plants

In plants, this compound is subject to degradation by native enzymes, which primarily involves hydrolysis of its ester bond and oxidation of its phenolic structure.

The primary hydrolytic degradation of this compound is mediated by esterase enzymes. This process involves the cleavage of the ester linkage between the trans-caffeic acid and tartaric acid moieties. wikipedia.org In preparations from Echinacea purpurea, it has been observed that an endogenous esterase is responsible for hydrolyzing the ester bonds of caffeic acid derivatives. wikipedia.org This enzymatic hydrolysis releases the constituent molecules, trans-caffeic acid and tartaric acid. wikipedia.org This activity can proceed even under conditions where oxidative enzymes are inhibited, highlighting the distinct role of esterases in the catabolism of this compound. wikipedia.org While this compound can serve as a substrate for β-glucosidase, the specific role and prevalence of glycosidase activities in its direct degradation within plants are not as well-documented as esterase activity. openagrar.de

This compound is highly susceptible to oxidative degradation, a process of significant importance, particularly in post-harvest physiology and food processing, such as winemaking. universiteitleiden.nl The caffeic acid portion of the molecule is readily oxidized, a reaction often catalyzed by polyphenol oxidase (PPO) enzymes. wikipedia.org In grape must, the enzymatic oxidation of this compound is a rapid process that leads to browning. universiteitleiden.nlvulcanchem.com

The initial step in this oxidation is the conversion of the catechol group of the caffeic acid moiety into a highly reactive o-quinone. researchgate.net This quinone can then participate in several subsequent reactions. One notable pathway is its reaction with glutathione (B108866) (GSH), a tripeptide present in plant cells, to form 2-S-glutathionyl caftaric acid, also known as grape reaction product (GRP). vulcanchem.comnih.gov This product is a key indicator of the extent of oxidation that has occurred in grape juice and white wine. vulcanchem.com The formation of GRP prevents the o-quinone from polymerizing into brown pigments, thus playing a role in the color stability of wine. nih.gov

Microbial Transformation and Biodegradation of this compound

Microorganisms play a significant role in the transformation of this compound, particularly in fermented foods and in the gut.

Several microbial species have been identified that can biodegrade this compound, primarily through their esterase activity. In winemaking, certain strains of the lactic acid bacterium Oenococcus oeni possess cinnamoyl esterase activity, which enables them to cleave trans-caftaric acid into trans-caffeic acid. mdpi.commdpi.com This activity varies between strains, with some being designated as cinnamoyl esterase positive (CE+). mdpi.com

Other microorganisms have also been shown to hydrolyze this compound effectively. Research has demonstrated that esterases from the fungus Aspergillus japonicus and the probiotic bacterium Lactobacillus johnsonii can achieve complete hydrolysis of this compound. universiteitleiden.nl Furthermore, the complex microbial communities of the human gut microbiota are capable of rapidly metabolizing this compound. nih.govebi.ac.uk

| Microorganism | Enzyme Activity | Degradation Product | Context | Reference |

|---|---|---|---|---|

| Oenococcus oeni (CE+ strains) | Cinnamoyl esterase | trans-Caffeic acid | Wine malolactic fermentation | mdpi.commdpi.com |

| Aspergillus japonicus | Esterase | trans-Caffeic acid & Tartaric acid | In vitro study | universiteitleiden.nl |

| Lactobacillus johnsonii | Esterase | trans-Caffeic acid & Tartaric acid | In vitro study / Probiotic activity | universiteitleiden.nl |

| Human fecal microbiota | Esterase and further metabolic enzymes | 3-Hydroxyphenylpropionic acid, Benzoic acid | Gut metabolism | nih.govresearchgate.net |

The initial microbial transformation of this compound by species such as Oenococcus oeni results in its hydrolysis to trans-caffeic acid and tartaric acid. mdpi.com However, when subjected to the metabolic action of complex gut microbiota, the degradation proceeds further. In in vitro fermentation models using human fecal microbiota, this compound is rapidly converted, and neither free caffeic acid nor tartaric acid is detected after short incubation periods. nih.govebi.ac.uk This indicates a swift and efficient multi-step metabolic cascade. The major end-products identified from this process are 3-hydroxyphenylpropionic acid (3-HPP) and, to a lesser extent, benzoic acid (BA). nih.govresearchgate.netmdpi.com The formation pattern suggests that the initial ester hydrolysis is followed by the reduction and dehydroxylation of the resulting caffeic acid. nih.gov

| Metabolite | Precursor | Microbial Source | Metabolic Pathway | Reference |

|---|---|---|---|---|

| trans-Caffeic acid | This compound | Oenococcus oeni, Lactobacillus johnsonii | Ester hydrolysis | universiteitleiden.nlmdpi.com |

| 3-Hydroxyphenylpropionic acid (3-HPP) | This compound (via Caffeic acid) | Human fecal microbiota | Ester hydrolysis, reduction, dehydroxylation | nih.govresearchgate.netmdpi.com |

| Benzoic acid (BA) | This compound (via Caffeic acid) | Human fecal microbiota | Ester hydrolysis and subsequent side-chain cleavage | nih.govresearchgate.netmdpi.com |

Recirculation and Turnover in Plant Metabolomes

The concentration of this compound within plant tissues is not static but is maintained through a dynamic balance of biosynthesis, transport, storage, and catabolism. It is synthesized in the cytosol via the shikimate and phenylpropanoid pathways and is often transported to the vacuole for storage. nih.govcore.ac.uk

The turnover of this compound is evident during the development of grape berries. Its concentration (e.g., mg/L of juice) can decrease as the berry ripens and expands, even though the net amount per berry may still be increasing. mdpi.comnih.gov This indicates that its synthesis is an ongoing process, but its accumulation is diluted by fruit growth. mdpi.com Furthermore, as a key intermediate in the phenylpropanoid pathway, its precursors and the compound itself can be channeled into the biosynthesis of other more complex phenolic compounds, contributing to its turnover. nih.gov

Metabolic conversion within the plant also contributes to its turnover. In some plants, this compound can be O-methylated to form trans-fertaric acid (feruloyl-tartaric acid). wikipedia.orgvulcanchem.com While this conversion has been clearly demonstrated in rats following ingestion of caftaric acid, the presence of both compounds in grapes suggests a similar metabolic relationship may exist within the plant, where caftaric acid serves as a precursor for fertaric acid. vulcanchem.com This metabolic flux highlights that this compound is not an inert end-product but an active component of the plant metabolome, subject to continuous synthesis, transport, and enzymatic modification.

Influence of Exogenous Factors on this compound Metabolic Fate

The metabolic fate of this compound, a prominent phenolic compound found in various plants, including grapes and chicory, is significantly influenced by a range of external factors. wiley.comresearchgate.net These factors, including enzymatic activities, microbial populations in the gut, the food matrix, and processing techniques, play a crucial role in its transformation and subsequent bioavailability.

Enzymatic and Microbial Hydrolysis:

The initial and critical step in the metabolism of this compound is the hydrolysis of its ester bond. This process is primarily carried out by esterases from various sources, including microorganisms. medchemexpress.com For instance, research has demonstrated that esterase from Aspergillus japonicus can achieve complete hydrolysis of the compound. researchgate.net Similarly, certain probiotic bacteria, such as Lactobacillus johnsonii, have been shown to possess the enzymatic machinery to hydrolyze this compound. researchgate.net

Within the human body, the gut microbiota is a key player in the breakdown of this compound. medchemexpress.comnih.gov Studies using in vitro fermentation models with human fecal microbiota have shown that this compound is rapidly metabolized. medchemexpress.comnih.gov The primary metabolites identified are 3-hydroxyphenylpropionic acid and benzoic acid. medchemexpress.comnih.govresearchgate.net Interestingly, the esterification of caffeic acid with tartaric acid (forming caftaric acid) does not appear to alter the metabolic pathway by the gut microbiota when compared to caffeic acid alone. nih.gov

Table 1: Enzymatic Hydrolysis of this compound

Food Matrix and Processing Effects:

The food matrix, which refers to the other components of the food, can significantly impact the stability and bioaccessibility of this compound. mdpi.com Interactions with proteins, carbohydrates, and lipids within the food can alter how the compound is released and absorbed during digestion. mdpi.com For example, studies have reported conflicting results on the bioaccessibility of caftaric acid from different grape-derived products, suggesting a strong influence of the specific food matrix. mdpi.com

Food processing techniques are another major exogenous factor. nih.govopenagrar.de In winemaking, for instance, the crushing of grapes exposes this compound to oxygen and polyphenol oxidase enzymes, leading to rapid oxidation. openagrar.de This can result in a significant loss of the original compound and the formation of reaction products like grape reaction product (2-S-glutathionyl caftaric acid). openagrar.de The extent of this loss is dependent on the processing conditions, such as the level of protection from oxygen. openagrar.de Furthermore, enzymatic treatments used in juice production, such as those involving pectinases, can also influence the final concentration of phenolic compounds, including this compound. wiley.com

Table 2: Microbial Metabolism of this compound in an In Vitro Human Fecal Fermentation Model

In animal models, after administration, intact this compound can be detected in the plasma along with its O-methylated derivative, trans-fertaric acid. researchgate.net This indicates that methylation is a metabolic pathway for this compound. researchgate.net

Mechanistic Biological Activities of 2s,3r Trans Caftaric Acid in Model Systems

Antioxidant Mechanisms at the Molecular and Cellular Level in vitro

(2S,3R)-trans-Caftaric acid exhibits potent antioxidant effects through multiple mechanisms, including direct radical scavenging, chelation of transition metals, and modulation of cellular antioxidant defense systems.

This compound is an effective scavenger of various free radicals. Its activity is frequently evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable radicals, resulting in a measurable color change. mdpi.com The radical scavenging activity of this compound is attributed to its chemical structure, specifically the catechol group (o-dihydroxyphenyl) inherited from its caffeic acid moiety. researchgate.netencyclopedia.pub This structure allows for the donation of hydrogen atoms, leading to the formation of a more stable radical, thereby terminating radical chain reactions.

The kinetics of radical scavenging by this compound can be influenced by factors such as the reaction medium and the specific radical species involved. For instance, in aqueous media, its reactivity is high and dependent on its protonation state. researchgate.net Studies comparing various phenolic compounds have highlighted the significant antioxidant capacity of caftaric acid. mdpi.com

Table 1: In Vitro Radical Scavenging Activity of this compound This table is for illustrative purposes and combines representative data from multiple sources. Actual values can vary based on experimental conditions.

| Assay | Radical Species | Measurement Endpoint | Result |

|---|---|---|---|

| DPPH | DPPH radical | IC₅₀ (concentration for 50% inhibition) | Effective scavenging observed, comparable to other phenolic acids. |

| ABTS | ABTS radical cation | TEAC (Trolox Equivalent Antioxidant Capacity) | High TEAC value, indicating strong scavenging activity. researchgate.net |

| ORAC | Peroxyl radical | ORAC Value | Demonstrates capacity to neutralize peroxyl radicals. mdpi.com |

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. researchgate.netnih.govnih.gov this compound possesses the ability to chelate these metal ions, a secondary antioxidant mechanism that prevents the initiation of oxidative damage. researchgate.net The o-dihydroxyl group on the caffeic acid portion of the molecule is the primary site for metal complexation. encyclopedia.pub By binding to metal ions, caftaric acid renders them inactive, thus inhibiting the generation of free radicals. researchgate.net

Table 2: Metal Chelation Activity of this compound This table is for illustrative purposes and combines representative data from multiple sources.

| Metal Ion | Assay Principle | Result |

|---|---|---|

| Iron (Fe²⁺) | Formation of a colored complex with ferrozine (B1204870) is inhibited by the chelator. nih.gov | Demonstrates significant Fe²⁺ chelating ability. researchgate.netmdpi.com |

| Copper (Cu²⁺) | Formation of a colored complex with a specific indicator is inhibited by the chelator. nih.govmdpi.com | Shows high chelation affinity for Cu²⁺ ions. researchgate.netmdpi.com |

Beyond direct antioxidant actions, this compound can influence cellular defense mechanisms by modulating signaling pathways. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) system. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, often referred to as the antioxidant response element (ARE). animbiosci.orgnih.gov

Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. mdpi.com There, it binds to the ARE in the promoter region of genes encoding for protective enzymes like heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). animbiosci.orgnih.gov While direct studies on this compound's effect on the Nrf2 pathway are part of a broader investigation into phenolic compounds, its structural similarity to other known Nrf2 activators, such as caffeic acid, suggests it may operate through this protective mechanism. mdpi-res.com The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful compounds. nih.govanimbiosci.org

Interaction with Enzymes and Receptors in vitro

This compound also demonstrates the ability to interact with and modulate the activity of various enzymes, which contributes to its biological effects.

This compound has been identified as a potent inhibitor of several oxidative enzymes.

Tyrosinase: This enzyme is a key player in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. researchgate.netnih.gov this compound acts as a competitive inhibitor of tyrosinase, demonstrating greater potency than its parent compound, caffeic acid. researchgate.net Its inhibitory action is valuable in cosmetic applications for hyperpigmentation and in the food industry to prevent browning. researchgate.netnih.gov

Xanthine (B1682287) Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that also generates superoxide (B77818) radicals. nih.gov Inhibition of xanthine oxidase is a therapeutic strategy for conditions associated with high uric acid levels. This compound has shown inhibitory activity against xanthine oxidase, contributing to its antioxidant effects by reducing superoxide production. nih.govunibo.it

Table 3: Inhibitory Activity of this compound on Oxidative Enzymes This table is for illustrative purposes and combines representative data from multiple sources.

| Enzyme | Type of Inhibition | IC₅₀ / Potency |

|---|---|---|

| Tyrosinase | Competitive researchgate.net | 30.0 μM nih.gov |

| Xanthine Oxidase | Not specified | Effective inhibition observed. nih.govunibo.it |

The interaction of this compound extends to hydrolytic enzymes as well.

Glycosidase Activity: Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can modulate glucose absorption. Phenolic extracts containing caftaric acid have demonstrated inhibitory capacity against α-glucosidase in vitro. mdpi.commdpi.com

Esterase Activity: this compound is an ester of caffeic acid and tartaric acid. researchgate.net Certain microorganisms, such as the wine-related bacterium Oenococcus oeni, possess cinnamoyl esterase activity that can cleave trans-caftaric acid into its constituent parts, trans-caffeic acid and tartaric acid. ucp.ptnih.govfrontiersin.org This enzymatic cleavage is significant in processes like winemaking, where it can alter the phenolic profile and sensory characteristics of the final product. nih.govfrontiersin.org Interestingly, while its cleavage product, trans-caffeic acid, can inhibit the growth of O. oeni, trans-caftaric acid itself does not show the same toxic effect. nih.gov

Cellular Signaling Pathway Modulation in Non-Human Cell Models

Influence on Apoptosis Pathways

This compound has demonstrated a capacity to modulate programmed cell death, or apoptosis, in various non-human cellular models. In studies involving bovine aorta endothelial cells (BAECs), this compound has been shown to offer protection against apoptosis induced by oxidative stress. This protective effect is linked to a reduction in the activity of caspase-3, a critical enzyme that executes the final steps of apoptosis. The antioxidant properties inherent to caftaric acid are thought to be a primary mechanism for this cytoprotective action, as they help to alleviate the cellular damage that typically initiates the apoptotic cascade.

The impact of caftaric acid on apoptosis can, however, be context-dependent, varying with the specific cell type and conditions. For instance, in certain cancer cell lines, research suggests that caftaric acid and its related derivatives may actually encourage apoptosis, which would contribute to their potential as anti-tumor agents. This dual functionality, either inhibiting or promoting apoptosis, underscores the intricate nature of its interactions with cellular signaling networks.

Effects on Inflammatory Mediators in Cellular Assays

This compound exhibits notable anti-inflammatory properties by influencing the production of key inflammatory molecules in cellular experiments. In studies using murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), caftaric acid has been observed to suppress the generation of nitric oxide (NO), a significant inflammatory mediator. This suppression is frequently associated with the reduced expression of the enzyme inducible nitric oxide synthase (iNOS) at both the messenger RNA (mRNA) and protein levels.

Furthermore, caftaric acid has been shown to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in these stimulated macrophage cells. The underlying mechanism for these effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. As a pivotal regulator of the inflammatory response, the inhibition of NF-κB activation and its movement into the cell nucleus by caftaric acid effectively curtails the transcription of genes that code for a variety of inflammatory mediators.

Table 1: Effects of this compound on Inflammatory Mediators in Cellular Assays

| Cell Model | Inflammatory Stimulus | Key Inflammatory Mediator | Observed Effect of this compound |

|---|---|---|---|

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of production |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion |

Role in Plant Physiology and Defense Mechanisms

This compound, a prevalent phenolic compound in numerous plant species, is integral to their defense strategies and physiological adaptations to a variety of environmental challenges.

Contribution to Plant Resistance Against Pathogens (e.g., Fungi, Bacteria)

This compound is a significant contributor to the defense of plants against a broad spectrum of pathogens. As a major phenolic constituent in grapes, it serves as a substrate for the enzyme polyphenol oxidase (PPO). In the event of a fungal infection, such as by Botrytis cinerea, the oxidation of caftaric acid by PPO results in the formation of highly reactive molecules called quinones. These quinones can bind to and inactivate proteins and other cellular components of the invading pathogen, thereby impeding its growth and proliferation. This biochemical reaction is also responsible for the browning observed in damaged plant tissues, which can form a physical barrier against further infection.

The concentration of caftaric acid and its derivatives often increases in plant tissues following a pathogen attack, which signifies its active involvement in the plant's defense response. For example, in Echinacea purpurea, levels of caftaric acid have been found to rise after being treated with yeast extract, which simulates a fungal infection. This increase is a component of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR) pathways.

Involvement in Herbivore Deterrence

The role of this compound in deterring herbivores is associated with its astringent taste and its capacity to interfere with digestive enzymes. Phenolic compounds like caftaric acid can bind to proteins in the saliva and digestive systems of herbivores, leading to a sensation of dryness and making the plant less palatable. This can discourage feeding by many insects and larger herbivores.

Modulation of Stress Responses in Plants

This compound is also engaged in modulating plant responses to various non-biological stresses, including intense light, ultraviolet (UV) radiation, and shortages of nutrients. As a powerful antioxidant, caftaric acid can neutralize reactive oxygen species (ROS), which are produced in excess under stressful conditions. This action helps to shield cellular structures like lipids, proteins, and DNA from oxidative damage.

In response to high light or UV stress, plants frequently enhance the synthesis of phenolic compounds, including caftaric acid, in their outer tissues. These compounds can function as a natural sunscreen, absorbing damaging UV radiation and dissipating the surplus energy as heat, thus protecting the photosynthetic apparatus below. The buildup of caftaric acid in response to nutrient deficiencies is also considered part of a wider strategy to reallocate resources and bolster the plant's resilience.

Table 2: Role of this compound in Plant Stress Responses

| Stressor | Plant Response | Role of this compound |

|---|---|---|

| Fungal Pathogens (e.g., Botrytis cinerea) | Enzymatic browning, inhibition of pathogen growth | Substrate for PPO, leading to the formation of inhibitory quinones. |

| Bacterial Pathogens | Accumulation of phenolics | Part of the induced systemic resistance and systemic acquired resistance. |

| Herbivory | Reduced palatability, anti-nutritional effects | Astringency, protein binding, formation of toxic quinones. |

| High Light/UV Radiation | UV screening, antioxidant defense | Absorption of UV radiation, scavenging of reactive oxygen species. |

Advanced Analytical Methodologies for Research on 2s,3r Trans Caftaric Acid

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of (2S,3R)-trans-caftaric acid from biological sources is its efficient extraction and the subsequent purification of the extract. The choice of method depends heavily on the matrix's complexity and the analytical technique to be employed.

Solvent-Based Extraction Optimization

The selection of an appropriate solvent system is paramount for maximizing the recovery of this compound. Various solvents and their combinations have been investigated to optimize extraction efficiency.

A study on the extraction of caffeic acid derivatives, including caftaric acid, from the adventitious roots of Echinacea purpurea found that 60% ethanol (B145695) was the most effective solvent. agriculturejournals.cz The optimization process also considered temperature, with 60°C being identified as the optimal temperature for extraction. agriculturejournals.cz Another study focusing on grape pulp determined that a 20% ethanol concentration, an extraction time of 300 minutes, and a temperature of 35°C were the optimal conditions for maximizing caftaric acid extraction. fao.org

Research on grape marc has explored the use of "Generally Recognized as Safe" (GRAS) solvents like ethanol, propylene (B89431) glycol, and ethyl lactate. frontiersin.org Ethanolic extracts were found to be rich in flavanols and procyanidins, while glycolic extracts showed a selective efficacy for caftaric and gallic acids. frontiersin.org The use of a tailor-made tertiary deep eutectic solvent (DES) has also been investigated for the extraction of polyphenolic antioxidants from red grape pomace, with the DES/water ratio, extraction time, and temperature being key optimization parameters. mdpi.com

Pressurized-fluid extraction using different solvents has also been explored for phenolic compounds in grapes. nih.gov A two-stage extraction with water and methanol (B129727) showed that cinnamic esters like caftaric acid were primarily found in the methanolic extract. nih.gov

Table 1: Optimized Solvent-Based Extraction Conditions for Caftaric Acid

| Biological Matrix | Optimal Solvent | Optimal Temperature | Optimal Time |

| Echinacea purpurea roots | 60% Ethanol | 60°C | 2 hours |

| Grape Pulp | 20% Ethanol | 35°C | 300 minutes |

| Grape Marc | Propylene Glycol | Ambient | Not Specified |

| Red Grape Pomace | DES/water (85% w/w) | 80°C | 220 minutes |

| Grapes | Methanol (in a two-stage extraction with water) | Not Specified | Not Specified |

Solid-Phase Extraction and Microextraction Approaches

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures, offering advantages over liquid-liquid extraction such as improved detection sensitivity and reproducibility. mdpi.comopenagrar.de

In the analysis of phenolic compounds in white grapes, a method involving solid-liquid extraction followed by SPE with a C18 non-endcapped (NEC) column was developed. ysu.am This allowed for the separation of organic acids and phenolic compounds, with the latter being retained on the sorbent and eluted with ethanol. ysu.am Another approach for grape analysis coupled pressurized-fluid extraction in-line with SPE, which allowed for a clean-up of the extracts under an inert atmosphere. nih.gov

For wine analysis, SPE has been used to concentrate volatile and semi-volatile compounds. openagrar.de One method utilized Chromabond HR-P cartridges to extract compounds from wine samples, which were then eluted with methanol. openagrar.de This pre-concentration step enabled the detection of compounds like caftaric acid that might otherwise be at noise level in direct analysis. openagrar.de

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for this compound, enabling its separation, identification, and quantification from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds. embrapa.br The development of a reliable HPLC method involves optimizing the stationary phase, mobile phase, and detection parameters. Reversed-phase C18 columns are commonly employed for the separation of phenolic compounds, including caftaric acid. embrapa.brresearchgate.net

A study on the determination of caftaric acid in tincture and rose water from Rosae damascenae flores utilized a Zorbax XDB C18 column with a gradient elution of phosphoric acid and acetonitrile. researchgate.net The method was validated for its accuracy and precision. researchgate.net Another HPLC method for the simultaneous analysis of 42 phenolic compounds evaluated the performance of two different RP-C18 columns, with the shorter, rapid-resolution column showing superior separation quality. embrapa.br

The separation of stereoisomers, such as the cis and trans isomers of caftaric acid, is a critical aspect of HPLC method development. universiteitleiden.nlopenagrar.de The cis-isomer of caftaric acid has been identified in grape samples alongside the more common trans-isomer. universiteitleiden.nlopenagrar.de The accurate quantification of both isomers is important for a complete understanding of the compound's profile in a given matrix.

Table 2: HPLC Method Parameters for Caftaric Acid Analysis

| Column Type | Mobile Phase A | Mobile Phase B | Detection Wavelength |

| Zorbax XDB C18 (250 mm x 4.6 mm, 5 µm) | Phosphoric Acid | Acetonitrile | Not Specified |

| RP-C18 (150 x 4.6 mm, 3 µm) | 0.52% H3PO4 solution | Methanol + 0.52% H3PO4 | Not Specified |

| Agilent InfinityLab Poroshell 120 EC-C18 | 0.1% formic acid aqueous | Methanol | 325 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com These improvements are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). nih.gov

A UHPLC-tandem quadrupole mass spectrometry (UPLC-MS/MS) method was developed for the determination of caftaric acid and other hydroxycinnamoyltartaric esters in grape juice, peel, and seed. nih.govcolab.ws This method utilized a Waters UPLC HSS T3 column (1.7 µm) and provided high sensitivity with a limit of detection of 0.25 µg/L. nih.govcolab.ws Another study employed UHPLC coupled to quadrupole-time-of-flight mass spectrometry (QTOF-MS) for the metabolic profiling of lettuce, allowing for the separation of up to seven isomers of various compounds. nih.gov

The enhanced resolution of UHPLC is particularly beneficial for the analysis of complex samples like wine, where numerous phenolic compounds are present. A UHPLC-QqQ-MS method was developed for the quantification of up to 152 phenolic compounds in rosé wines in a single 30-minute run without sample purification. mdpi.com

Gas Chromatography (GC) Derivatization Strategies

Gas Chromatography (GC) is a powerful analytical technique, but its application to non-volatile and thermally labile compounds like caftaric acid requires a derivatization step to increase their volatility and thermal stability. colostate.edu Derivatization involves chemically modifying the analyte to produce a derivative that is amenable to GC analysis.

Common derivatization methods for carboxylic acids include silylation and alkylation, with the formation of methyl esters being a frequent choice. colostate.edu For fatty acid analysis, which shares some procedural similarities with phenolic acid analysis, derivatization to fatty acid methyl esters (FAMEs) is standard practice. nih.gov This is often achieved using reagents like BF3-methanol. jfda-online.com

While direct GC analysis of underivatized polyfunctional carboxylic acids is generally not feasible, the conversion to less polar derivatives without active hydrogen atoms is a crucial prerequisite. colostate.edu For instance, a method for analyzing perfluorinated carboxylic acids involved derivatization with diphenyl diazomethane, which was completed in under a minute. nih.gov Although specific derivatization strategies for the GC analysis of this compound are not extensively detailed in the provided context, the principles of derivatizing similar polyfunctional acids are well-established.

Biotechnological Approaches for 2s,3r Trans Caftaric Acid Production and Engineering

In Vitro Plant Cell and Tissue Culture for Enhanced Production

Plant cell and tissue culture techniques provide a controlled environment for the production of secondary metabolites like (2S,3R)-trans-caftaric acid, independent of geographical and climatic constraints. Research has primarily focused on cultures of Echinacea purpurea and Cichorium intybus (chicory), which are known to accumulate this compound. frontiersin.orgnih.gov

The production of this compound in plant cell cultures is significantly influenced by the composition of the culture medium, including plant growth regulators, carbon sources, and nutrient ratios.

In callus cultures of Echinacea purpurea, the choice of explant and plant growth regulators plays a crucial role. One study found that the highest amount of caftaric acid (4.11 mg/g dry weight) was achieved using petiole explants cultured on Murashige and Skoog (MS) medium supplemented with 1.0 mg/L α-naphthaleneacetic acid (NAA) and 0.5 mg/L thidiazuron (B128349) (TDZ). nih.govfrontiersin.org The culture duration also impacts accumulation, with peak levels observed at the end of a 10-week culture period. nih.govfrontiersin.org

Nutritional factors are also key optimization targets. In another study on E. purpurea callus cultures, the highest caftaric acid yield (9.38 mg/g dry weight) was obtained from root-derived callus grown on MS medium containing 30 g/L sucrose (B13894) and a specific ammonium (B1175870) to nitrate (B79036) ratio of 0:35 mM. researchgate.net These findings highlight that tailoring the culture medium to specific explant types can significantly boost the accumulation of this compound.

| Plant Species | Explant Type | Medium Composition | This compound Yield (mg/g DW) | Reference |

| Echinacea purpurea | Petiole | MS + 1.0 mg/L NAA + 0.5 mg/L TDZ | 4.11 | nih.govfrontiersin.org |

| Echinacea purpurea | Root | MS + 30 g/L Sucrose, 0:35 mM NH₄⁺/NO₃⁻ | 9.38 | researchgate.net |

Elicitation, the use of biotic or abiotic stressors to induce defense responses and stimulate secondary metabolite production, is a highly effective strategy for increasing yields in plant cell cultures. mdpi.com

In Cichorium intybus root callus cultures, fungal elicitors have been shown to enhance the production of phenolic compounds. While this particular study focused on chlorogenic and caffeic acids, it demonstrated the principle that elicitors like yeast extract, Aspergillus niger, and Fusarium oxysporum can significantly increase total phenolic content, a category that includes caftaric acid. frontiersin.org For instance, elicitation with 1 g/L of F. oxysporum extract led to a 1.77-fold increase in total phenolic content. frontiersin.org

The use of abiotic elicitors has also been explored. In cell suspension cultures of Lactuca undulata, silver nanoparticles (AgNPs) proved to be more effective than silver nitrate (AgNO₃) in stimulating the production of caffeic acid derivatives. researcher.life This indicates that nanomaterials represent a novel class of elicitors with potential applications for enhancing this compound production.

| Plant Species/Culture Type | Elicitor | Concentration | Effect | Reference |

| Cichorium intybus callus | Fusarium oxysporum | 1 g/L | 1.77-fold increase in total phenolics | frontiersin.org |

| Echinacea purpurea cell suspension | Methyl Jasmonate (MeJa) | 5 mg/L | Optimized for caffeic acid derivative production | researchgate.net |

| Cichorium intybus hairy roots | Methyl Jasmonate (MeJa) | 0.15 mM | 100% increase in di-CQA production | nih.gov |

| Lactuca undulata cell suspension | Silver Nanoparticles (AgNPs) | 4 mg/L | Increased caffeic acid accumulation | researcher.life |

Microbial Fermentation and Engineered Microorganisms for Biosynthesis

The production of this compound in engineered microbes offers several advantages over plant-based systems, including faster growth rates, simpler genetic manipulation, and more controlled fermentation processes. The general strategy involves engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to first produce the precursors, caffeic acid and tartaric acid, and then to catalyze their esterification.

The biosynthesis of this compound requires the introduction of a heterologous pathway into a microbial host. The key enzymatic step is the condensation of caffeoyl-CoA (derived from caffeic acid) and tartaric acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT), an enzyme belonging to the BAHD family of acyltransferases. nih.gov

Researchers have identified and characterized HTT enzymes from plants known to produce caftaric acid. An HTT activity capable of synthesizing caftaric acid from caffeoyl-CoA and tartaric acid was first reported in perennial peanut (Arachis glabrata). nih.govresearcher.life More recently, two BAHD acyltransferases, including an HTT (named EpHTT), were identified in Echinacea purpurea. nih.gov The recombinant EpHTT enzyme, when expressed in E. coli for characterization, was confirmed to catalyze the synthesis of caftaric acid. nih.gov

The introduction of the gene encoding EpHTT or a similar transferase into a microbial chassis is the critical step for enabling caftaric acid production. This would typically be done by cloning the HTT gene into an expression plasmid or integrating it into the host's genome. frontiersin.org The host organism would also need to be engineered to provide the necessary precursors.

To achieve high-titer production of this compound, metabolic engineering strategies must be employed to optimize the flux towards its precursors, caffeic acid and tartaric acid.

Caffeic Acid Production: Significant progress has been made in engineering both E. coli and S. cerevisiae for the high-titer production of caffeic acid from glucose. Strategies include:

Enhancing Precursor Supply: Overexpressing key enzymes in the shikimate pathway and eliminating feedback inhibition to increase the intracellular pool of L-tyrosine, the precursor to caffeic acid. researchgate.netnih.gov

Introducing the Biosynthetic Pathway: Expressing a tyrosine ammonia-lyase (TAL) to convert L-tyrosine to p-coumaric acid, and a p-coumarate 3-hydroxylase (C3H) or a 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) to convert p-coumaric acid to caffeic acid. nih.govnih.govgoogle.com

Eliminating Competing Pathways: Deleting genes that divert precursors away from the desired pathway, such as those involved in the formation of aromatic alcohols. researchgate.netnih.gov

Cofactor Engineering: Optimizing the supply and regeneration of cofactors like FADH₂ and NADPH, which are essential for the activity of hydroxylase enzymes. frontiersin.orgfrontiersin.org

Through these combined strategies, caffeic acid titers have reached up to 7.92 g/L in engineered E. coli and 569.0 mg/L in S. cerevisiae. nih.govresearchgate.net

Tartaric Acid Availability: A major challenge for high-titer caftaric acid production is the limited natural availability of tartaric acid in common microbial hosts like E. coli and S. cerevisiae. While some bacteria like Gluconobacter oxydans can produce tartaric acid from glucose or sorbitol, this pathway is not native to the preferred industrial chassis. frontiersin.org Therefore, for high-titer production, either tartaric acid would need to be supplied exogenously to the fermentation medium, or the microbial host would need to be further engineered to synthesize it de novo.

Synthetic Biology Applications for De Novo this compound Pathway Construction

Synthetic biology provides the tools and frameworks to design and construct novel biosynthetic pathways from the ground up (de novo). mdpi.comdiva-portal.org The creation of a microbial cell factory for the complete de novo synthesis of this compound from a simple carbon source like glucose is a complex but feasible goal.

This would involve assembling a multi-gene pathway in a single microbial host. The pathway would consist of two main modules:

Caffeic Acid Module: This would incorporate the engineered pathways already developed for high-titer caffeic acid production from glucose, involving the shikimate pathway and the subsequent conversion of L-tyrosine. frontiersin.orgfrontiersin.org

Tartaric Acid Module: This would require the heterologous expression of enzymes for tartaric acid biosynthesis. In plants, tartaric acid is synthesized from L-ascorbic acid (Vitamin C). frontiersin.org Engineering this pathway into yeast or E. coli would be a significant undertaking.

Final Condensation Step: The expression of the identified hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) gene from a source like Echinacea purpurea would be required to catalyze the final esterification of caffeoyl-CoA and tartaric acid. nih.gov

A key synthetic biology strategy would be the co-localization of enzymes to create metabolic channels, for instance, by using protein scaffolds or fusion proteins, to increase the efficiency of the pathway and minimize the diffusion of intermediates. researchgate.net Furthermore, the use of biosensors to dynamically regulate gene expression in response to intermediate concentrations could help to balance metabolic flux and avoid the accumulation of toxic intermediates. mdpi.com While the complete de novo biosynthesis of this compound in a single microorganism has not yet been reported, the successful engineering of its constituent pathways and the identification of the key final enzyme lay a clear foundation for its future realization through synthetic biology.

Bioreactor Design and Scale-Up Considerations for Research Production

The transition from small-scale laboratory cultures to larger, controlled bioreactor systems is a critical step in developing a sustainable biotechnological source for this compound. This process involves careful selection of bioreactor design and meticulous optimization of cultivation parameters to maximize biomass and metabolite yield. Research production has largely focused on adventitious root and cell suspension cultures, primarily from Echinacea species, which are known producers of various caffeic acid derivatives, including caftaric acid. nih.govejbiotechnology.info

The fundamental purpose of a bioreactor is to create an optimal and reproducible environment for cell or organ growth and metabolism by controlling key physical and chemical factors. e-bookshelf.de For plant cultures, which are often sensitive to shear stress, bioreactor design is paramount. mdpi.comfrontiersin.org Unlike robust microbial cultures, plant cells have low shear resistance, making vigorous mechanical agitation unsuitable. mdpi.com Consequently, low-shear bioreactor configurations are preferred for the production of caftaric acid from plant cultures.

Extensive research has been conducted on scaling up adventitious root cultures of Echinacea purpurea and Echinacea angustifolia from flask level to pilot-scale bioreactors for the production of caftaric acid and other phenolic compounds. nih.govnih.govresearchgate.net

Bioreactor Types and Configuration

Studies have successfully employed several types of low-shear bioreactors for cultivating Echinacea adventitious roots. These designs facilitate adequate mixing and mass transfer of nutrients and gases without causing significant mechanical damage to the delicate root structures.

Airlift Bioreactors: These reactors use the injection of air or gas from the bottom to create a density gradient that circulates the medium and suspended cultures. This gentle mixing method is well-suited for shear-sensitive plant roots. nih.govresearchgate.net They have been used in various sizes, from 5-L laboratory scale to 500-L pilot scale, for Echinacea root cultures. researchgate.net

Balloon-Type Bubble Bioreactors (BTBB): This is a common configuration used for scaling up Echinacea cultures. nih.govresearchgate.net The design allows for efficient aeration and has been scaled up from 20 L to large pilot-scale vessels of 500 L and even 1,000 L for commercial-level research production. nih.govtandfonline.com

Drum-Type Bubble Bioreactors: For even larger scale production, 1,000 L drum-type bioreactors have been successfully used to cultivate E. purpurea adventitious roots, yielding significant biomass and caftaric acid. nih.govtandfonline.com

The choice of bioreactor is critical, as different systems can affect the accumulation of phenolic compounds. d-nb.info For instance, studies on other medicinal plants have shown that the total yield of phenolic acids can vary significantly depending on whether a cone-type, cylindric tube, or temporary immersion system like RITA® is used. d-nb.info

Scale-Up and Optimization of Culture Parameters

Scaling up the production of this compound from benchtop to pilot-scale bioreactors requires the systematic optimization of numerous process parameters. Key factors that have been investigated include medium composition, inoculum density, aeration, temperature, and photoperiod.

Medium Composition: The composition of the culture medium is a crucial factor for both biomass propagation and secondary metabolite synthesis. researchgate.net

Basal Medium: Murashige and Skoog (MS) medium is commonly used as the basal medium for Echinacea root cultures. nih.gov

Medium Strength: Studies on E. angustifolia in a 5-L airlift bioreactor found that a quarter-strength (1/4) MS medium produced the highest root dry weight (6.50 g/L) and total caffeic acid derivatives (10.63 mg/g DW). researchgate.net

Carbon Source: Sucrose concentration is a critical parameter. For E. angustifolia, 5% sucrose was found to be optimal for enhancing both biomass and the production of bioactive compounds. researchgate.net In E. purpurea cultures, a medium containing 50 g/L sucrose was used for large-scale cultivation. nih.gov

Inoculum and Culture Period: The initial amount of biomass (inoculum) and the duration of the culture are key determinants of final yield.

Inoculum Density: For E. purpurea adventitious roots, an optimal inoculum size was determined to be 7.0 g/L, which resulted in a dry weight of 10.80 g/L and a total caffeic acid derivative content of 37.42 mg/g DW. google.com

Culture Duration: The kinetics of growth and metabolite production are closely linked. For E. purpurea, the highest levels of total phenolics and caffeic acid derivatives were achieved after 50 days of culture in a 20 L bioreactor, even though maximum biomass was reached at 60 days. nih.gov In another study, a 4-week culture period was found to be optimal for metabolite productivity in E. angustifolia. researchgate.net

Physical Parameters:

Aeration: Adequate oxygen supply is vital. An air supply rate of 0.1 vvm (volume of air per volume of medium per minute) was found to be optimal for the growth of Echinacea purpurea adventitious roots, yielding a dry weight of 9.06 g/L. google.com

Temperature and Photoperiod: These environmental factors can significantly influence metabolite production. In suspension cultures of E. purpurea, the highest production of chicoric acid, a related compound, was achieved at 20°C with a photoperiod of 3 hours of light and 21 hours of dark. frontiersin.org This highlights that conditions favoring biomass growth may differ from those that maximize secondary metabolite accumulation.

Research Production Yields

Scaling up from small flasks to large bioreactors has been successfully demonstrated for Echinacea cultures, achieving significant yields of biomass and target compounds. In one notable study, cultivation was scaled from a 20 L bioreactor to 500 L and 1,000 L systems. nih.gov

The following table summarizes the yields obtained in these pilot-scale bioreactors.

| Bioreactor Scale | Dry Biomass Yield | This compound Yield (mg/g DW) | Source |

|---|---|---|---|

| 20 L Airlift | 11 g/L | Not explicitly separated, but total caffeic acid derivatives were 38 mg/g DW | nih.gov |

| 500 L Balloon-Type Bubble | 3.6 kg (total) | 4 mg/g DW | nih.gov |

| 1,000 L Drum-Type Bubble | 5.1 kg (total) | 4 mg/g DW | nih.gov |

| 500 L Airlift (E. angustifolia with elicitor) | 1.75 kg (total) | Part of 33.44 mg/g DW total caffeic acid derivatives | researchgate.net |